molecular formula C8H10BrN B040971 1-(2-Bromophenyl)ethylamine CAS No. 113899-55-1

1-(2-Bromophenyl)ethylamine

Cat. No. B040971
M. Wt: 200.08 g/mol
InChI Key: DSAXBVQQKYZELF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Bromophenyl)ethylamine and related compounds involves several chemical reactions, including enantioselective enzymatic acylation and reactions with nucleophilic reagents. For example, an efficient biocatalytic process has been developed for the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation, yielding high-purity enantiomers (Gill et al., 2007). Furthermore, reactions of 2-bromo-1-phenyl and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with various nucleophilic reagents have been explored, demonstrating the compound's versatility in synthetic chemistry (Potkin et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)ethylamine and its derivatives has been elucidated through techniques such as X-ray diffraction (XRD). For instance, studies have reported on the crystal and molecular structures of related bromophenyl compounds, providing insights into their three-dimensional arrangements and confirming the stereogenic carbon atom's impact on molecular torsion and packing (Stam et al., 1979).

Chemical Reactions and Properties

1-(2-Bromophenyl)ethylamine undergoes various chemical reactions, including base-pairing configurations with purines and pyrimidines in solid-state, demonstrating its reactivity and the potential for forming hydrogen-bonded complexes (Mazza et al., 1969). Moreover, its interaction with nucleophilic reagents leads to prototropic allylic rearrangement and the formation of new chemical structures, highlighting its chemical versatility.

Scientific Research Applications

  • Allin et al. (2005) describe the use of 2-(2-Bromophenyl)ethyl groups as building blocks for the synthesis of tri- and tetra-cyclic heterocycles, potentially applicable on solid phase resins (Allin et al., 2005).

  • Mccoubrey (1959) found that 1-phenylethylamines with alkyloxy substituents can enhance anti-monoamine oxidase activity, which may reduce the prolongation of barbiturate narcosis in mice due to reserpine (Mccoubrey, 1959).

  • Yardley et al. (1990) discovered that 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives show potential as antidepressants, with venlafaxine demonstrating significant neurotransmitter uptake inhibition (Yardley et al., 1990).

  • Kawakami and Aimoto (2003) utilized a photoremovable auxiliary based on this compound in peptide synthesis via native chemical ligation, facilitating the creation of complex polypeptides (Kawakami & Aimoto, 2003).

  • Chapman et al. (1973) identified 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines as potentially pharmaceutically active compounds due to their unique synthesis methods and pharmacological properties (Chapman et al., 1973).

  • Sakai et al. (1993) demonstrated the high-resolution efficiency in the optical resolution of 1-(3-methoxyphenyl)ethylamine with enantiomerically pure mandelic acid, leading to the synthesis of new phenyl carbamate drugs (Sakai et al., 1993).

  • Malinowska et al. (1993) found that 2-TFMPH and 2-BPH, derivatives of this compound, are potent H1 agonists with a long-lasting vasodepressor effect not mediated via histamine receptors at high doses (Malinowska et al., 1993).

  • Gill, Das, and Patel (2007) reported an efficient biocatalytic process to resolve 1-(3′-bromophenyl)ethylamine into enantiomers with high yield and enantioselectivity (Gill et al., 2007).

  • Pallavicini et al. (2003) achieved maximum efficiency in obtaining 1-phenyl-2-(p-tolyl)ethylamine for industrial-scale resolution of chrysanthemic acids by precipitating it from a diastereomeric salt mixture (Pallavicini et al., 2003).

Safety And Hazards

1-(2-Bromophenyl)ethylamine causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 1-(2-Bromophenyl)ethylamine research could involve further exploration of its synthesis and potential applications. For example, it could be used in the synthesis of new compounds with potential antimicrobial and antiproliferative properties . Additionally, further studies could explore its potential as a pharmaceutical intermediate .

properties

IUPAC Name

1-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXBVQQKYZELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396933
Record name 1-(2-Bromophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)ethylamine

CAS RN

113899-55-1
Record name 1-(2-Bromophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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